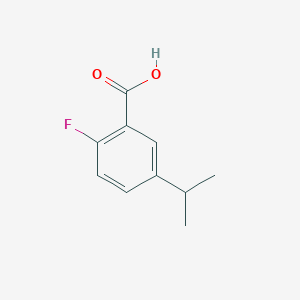

2-Fluoro-5-(propan-2-yl)benzoic acid

CAS No.: 1341654-82-7

Cat. No.: VC8408697

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341654-82-7 |

|---|---|

| Molecular Formula | C10H11FO2 |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | 2-fluoro-5-propan-2-ylbenzoic acid |

| Standard InChI | InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |

| Standard InChI Key | ZPIVLRAQCWNILA-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C=C1)F)C(=O)O |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-5-(propan-2-yl)benzoic acid, reflects its substitution pattern: a fluorine atom at the benzene ring’s 2-position and an isopropyl group (-CH(CH)) at the 5-position. The carboxylic acid group (-COOH) at the 1-position completes the structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1341654-82-7 | |

| Molecular Formula | ||

| Molecular Weight | 198.19 g/mol | |

| EC Number | 828-181-9 | |

| SMILES | CC(C)c1cc(F)c(cc1)C(=O)O |

The fluorine atom’s electronegativity induces electron-withdrawing effects, while the bulky isopropyl group contributes steric hindrance, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous fluorinated benzoic acids reveal distinct and signals. For example:

-

NMR: The isopropyl group’s methine proton resonates as a septet near δ 3.0 ppm, while aromatic protons appear as complex multiplets between δ 7.0–8.0 ppm .

-

NMR: The fluorine atom typically shows a singlet near δ -110 ppm, consistent with meta-substitution relative to the carboxylic acid group .

-

IR Spectroscopy: A strong carbonyl stretch () near 1680 cm and O-H stretch (~3000 cm) confirm the carboxylic acid functionality .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via two primary methods:

Purification and Optimization

Crude product purification involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Process optimizations, such as using sodium sulfate () for drying, enhance yields to ~70–80% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Conformational Analysis

Applications in Pharmaceutical Chemistry

Drug Intermediate Utility

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. For example, its derivative, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a patented JAK2 inhibitor (WO2022056100A1) . The fluorine atom enhances metabolic stability and membrane permeability, critical for oral bioavailability .

Material Science Applications

In polymer chemistry, the compound acts as a monomer for fluorinated polyesters, imparting hydrophobicity and thermal resistance. Copolymers with ethylene glycol show promise in coatings for medical devices .

Recent Research and Future Directions

Computational Modeling

DFT studies predict that substituting the isopropyl group with bulkier tert-butyl groups could further stabilize the s-trans conformation, potentially enhancing crystallinity for X-ray diffraction studies .

Biodegradation Studies

Ongoing research investigates microbial degradation pathways using Pseudomonas strains, aiming to address environmental persistence concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume